(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile
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Overview
Description
(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have been under intense investigation due to their expansive range of biological activities .
Mode of Action
It’s known that many 1,3,4-thiadiazole derivatives exhibit high antibacterial, antifungal, and antiviral activity . The compound’s interaction with its targets likely involves the formation of bonds with key enzymes or receptors, thereby inhibiting their function .
Biochemical Pathways
It’s known that many 1,3,4-thiadiazole derivatives have been found to have an inhibitory effect on various bacteria strains . This suggests that the compound may interfere with essential biochemical pathways in these organisms, leading to their inhibition .
Result of Action
It’s known that many 1,3,4-thiadiazole derivatives exhibit high antibacterial, antifungal, and antiviral activity . This suggests that the compound may lead to the death or inhibition of these organisms at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields 1,3,4-thiadiazole derivatives, which are then further processed to obtain the desired compound . The reaction conditions often include the use of solvents such as ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives generally involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like zinc and acetic acid in isopropyl alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc, acetic acid, isopropyl alcohol.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-1,3,4-thiadiazole
Uniqueness
(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, this compound may exhibit enhanced antimicrobial activity or different reactivity in chemical reactions .
Properties
IUPAC Name |
2-[4-(thiadiazol-4-yl)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-6-5-8-1-3-9(4-2-8)10-7-14-13-12-10/h1-4,7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPZXUZFHJCLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CSN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371973 |
Source
|
Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-46-6 |
Source
|
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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